Dimethocaine hydrochloride

Catalog No.
S565268
CAS No.
553-63-9
M.F
C16H27ClN2O2
M. Wt
314.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethocaine hydrochloride

CAS Number

553-63-9

Product Name

Dimethocaine hydrochloride

IUPAC Name

[3-(diethylamino)-2,2-dimethylpropyl] 4-aminobenzoate;hydrochloride

Molecular Formula

C16H27ClN2O2

Molecular Weight

314.8 g/mol

InChI

InChI=1S/C16H26N2O2.ClH/c1-5-18(6-2)11-16(3,4)12-20-15(19)13-7-9-14(17)10-8-13;/h7-10H,5-6,11-12,17H2,1-4H3;1H

InChI Key

WWTWKTDXBNHESE-UHFFFAOYSA-N

SMILES

CCN(CC)CC(C)(C)COC(=O)C1=CC=C(C=C1)N.Cl

Solubility

DMSO (Slightly), Water (Slightly)

Synonyms

1-Aminobenzoyl-2,2-dimethyl-3-diethylaminopropanol Hydrochloride; 3-Diethylamino-2,2-dimethylpropyl p-aminobenzoate Hydrochloride; Diethylaminoneopentyl Alcohol Hydrochloride p-Aminobenzoate; Larocaine Hydrochloride;

Canonical SMILES

CCN(CC)CC(C)(C)COC(=O)C1=CC=C(C=C1)N.Cl

Local Anesthetic Properties:

While not currently used clinically, dimethocaine hydrochloride has been investigated for its local anesthetic properties in scientific research. Studies have shown it to be effective in producing temporary loss of sensation in animal models []. However, its high potential for abuse and toxicity compared to other local anesthetics limit its clinical application [].

Model Compound for Cocaine Research:

Due to its structural similarity to cocaine, dimethocaine hydrochloride is used as a model compound in research investigating the mechanisms of action and addiction potential of cocaine []. Studies have shown that dimethocaine interacts with dopamine transporters in the brain, similar to cocaine, although with a lower affinity []. This allows researchers to study the effects of dopamine reuptake inhibition without the same level of addictive potential as cocaine [].

Investigating Dopamine System Function:

Dimethocaine hydrochloride can also be used to investigate the role of the dopamine system in various behaviors and neurological disorders. Studies have used dimethocaine to assess its effects on locomotor activity, reward seeking, and memory in animal models [, ]. This research helps scientists understand how the dopamine system functions and contributes to various behaviors and potentially contributes to the development of treatments for disorders like Parkinson's disease and addiction [, ].

Forensic Applications:

Dimethocaine hydrochloride is a synthetic compound primarily recognized for its local anesthetic properties, similar to those of cocaine. It is chemically classified as a 4-aminobenzoic acid ester and is often referred to as larocaine. The molecular formula of dimethocaine hydrochloride is C16H27ClN2O2C_{16}H_{27}ClN_{2}O_{2}, and it has a molar mass of approximately 278.396 g/mol. At room temperature, it appears as a white powder, melting between 48 to 51 °C .

Dimethocaine exhibits stimulant effects that mimic those of cocaine, although it is generally considered to be less potent. Its mechanism of action involves the inhibition of dopamine transporters, leading to increased dopamine levels in the synaptic cleft, which can result in euphoric sensations .

Dimethocaine hydrochloride acts as a local anesthetic by reversibly blocking sodium channels in nerve cells. This disrupts the transmission of nerve impulses, leading to numbness in the targeted area []. However, the specific mechanism by which it produces its psychoactive and addictive effects is not fully understood.

Some studies suggest that dimethocaine, like cocaine, inhibits dopamine reuptake in the brain, leading to increased dopamine levels and the associated feelings of euphoria and stimulation [, ]. More research is needed to elucidate the exact mechanism behind its psychoactive properties.

Dimethocaine hydrochloride is considered a substance with a high potential for abuse and addiction, similar to cocaine [].

  • Toxicity: Data on the specific toxicity of dimethocaine hydrochloride in humans is limited. However, animal studies suggest potential negative effects on the cardiovascular system, including tachycardia (increased heart rate) and vasoconstriction (narrowing of blood vessels) [].
  • Flammability: Data on the flammability of dimethocaine hydrochloride is not readily available. However, as an organic compound, it is likely to be combustible.
  • Reactivity: Information on specific reactivity is limited, but its ester functionality suggests potential for hydrolysis in the presence of water or enzymes.
Involving dimethocaine hydrochloride include:

  • Ester Hydrolysis: The ester bond in dimethocaine can undergo hydrolysis, leading to the formation of 4-aminobenzoic acid and ethanol.
  • Deethylation: This reaction results in the removal of an ethyl group from the molecule.
  • Hydroxylation: The aromatic ring can be hydroxylated, adding hydroxyl groups to the structure.
  • Phase II Metabolism: Involves conjugation reactions such as N-acetylation and glucuronidation, which are facilitated by various cytochrome P450 enzymes .

Dimethocaine hydrochloride acts primarily as a local anesthetic and has stimulant properties due to its interaction with the central nervous system. Its pharmacodynamics indicate that it effectively inhibits dopamine reuptake, similar to cocaine but with a lower potency. This inhibition leads to increased dopamine levels, particularly in the nucleus accumbens, which is associated with reward and pleasure pathways .

In studies comparing local anesthetics, dimethocaine was found to have a potency order as follows: cocaine > dimethocaine > tetracaine > procaine > chloroprocaine .

The synthesis of dimethocaine hydrochloride can be achieved through various methods, typically involving the reaction of 4-aminobenzoic acid with a suitable alkylating agent. Commonly used reagents include:

  • Ethyl chloroacetate: Used for esterification.
  • Sodium hydroxide: Often employed for deprotonation steps.

The general synthetic pathway involves:

  • Esterification: Reacting 4-aminobenzoic acid with ethyl chloroacetate in the presence of a base.
  • Purification: The product is purified through recrystallization or chromatography techniques.

This synthetic approach yields dimethocaine hydrochloride as a stable compound suitable for various applications .

Dimethocaine hydrochloride has several applications:

  • Local Anesthetic: Primarily used in medical settings for minor surgical procedures due to its anesthetic properties.
  • Research Purposes: Employed in pharmacological studies examining dopamine transport mechanisms.
  • Potential Recreational Use: Due to its stimulant effects, it has been noted for potential abuse similar to cocaine, leading to regulatory scrutiny in some regions .

Research indicates that dimethocaine hydrochloride interacts with other substances metabolized by cytochrome P450 enzymes, particularly CYP2B6. It has been shown to influence the metabolism of synthetic cannabinoids and amphetamines. These interactions can lead to altered effects when combined with other drugs, highlighting the importance of understanding its pharmacokinetics in poly-drug use scenarios .

Dimethocaine hydrochloride shares structural and functional similarities with several other compounds. Below is a comparison highlighting its uniqueness:

CompoundMolecular FormulaPotency (Local Anesthetic)Mechanism of Action
DimethocaineC16H27ClN2O2C_{16}H_{27}ClN_{2}O_{2}ModerateDopamine reuptake inhibition
CocaineC17H21NO4C_{17}H_{21}NO_4HighDopamine reuptake inhibition and Na+ channel blockade
ProcaineC13H19N2O2C_{13}H_{19}N_{2}O_2LowSodium channel blockade
TetracaineC15H24N2O2C_{15}H_{24}N_{2}O_2ModerateSodium channel blockade
ChloroprocaineC13H18ClN2O2C_{13}H_{18}ClN_{2}O_2LowSodium channel blockade

Purity

97% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

314.1761058 g/mol

Monoisotopic Mass

314.1761058 g/mol

Heavy Atom Count

21

Appearance

Off-White Solid

Melting Point

194-198°C

Storage

Refrigerator

UNII

Z768GH360Q

Related CAS

94-15-5 (Parent)

MeSH Pharmacological Classification

Anesthetics, Local

Wikipedia

Dimethocaine hydrochloride

Dates

Modify: 2023-08-15
1: Meyer MR, Lindauer C, Welter J, Maurer HH. Dimethocaine, a synthetic cocaine
analogue: studies on its in-vivo metabolism and its detectability in urine by
means of a rat model and liquid chromatography-linear ion-trap (high-resolution)
mass spectrometry. Anal Bioanal Chem. 2014 Mar;406(7):1845-54. doi:
10.1007/s00216-013-7539-0. Epub 2014 Jan 22. PubMed PMID: 24448968.


2: Meyer MR, Lindauer C, Maurer HH. Dimethocaine, a synthetic cocaine derivative:
studies on its in vitro metabolism catalyzed by P450s and NAT2. Toxicol Lett.
2014 Feb 10;225(1):139-46. doi: 10.1016/j.toxlet.2013.11.033. Epub 2013 Dec 3.
PubMed PMID: 24309420.


3: Rigon AR, Takahashi RN. Stimulant activities of dimethocaine in mice:
reinforcing and anxiogenic effects. Psychopharmacology (Berl). 1996
Oct;127(4):323-7. PubMed PMID: 8923567.


4: Rigon AR, Takahashi RN. The effects of systemic procaine, lidocaine and
dimethocaine on nociception in mice. Gen Pharmacol. 1996 Jun;27(4):647-50. PubMed
PMID: 8853299.


5: Graham JH, Balster RL. Cocaine-like discriminative stimulus effects of
procaine, dimethocaine and lidocaine in rats. Psychopharmacology (Berl).
1993;110(3):287-94. PubMed PMID: 7831421.

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